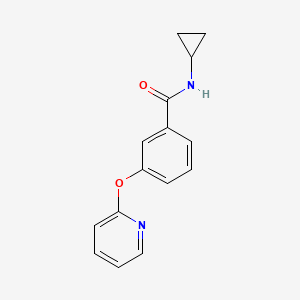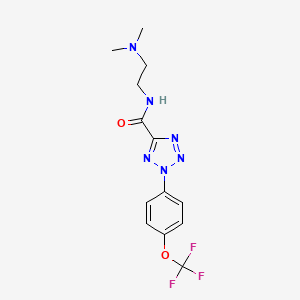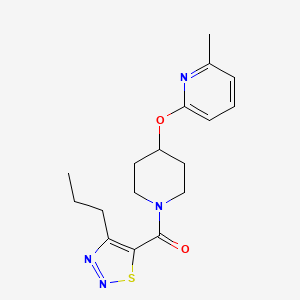![molecular formula C24H27N5O2 B2696010 N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenoxy)acetamide CAS No. 1396686-67-1](/img/structure/B2696010.png)
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenoxy)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzylpiperazine moiety attached to a pyrimidine ring, which is further linked to an o-tolyloxy group through an acetamide linkage
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzylpiperazine Intermediate: This step involves the reaction of benzyl chloride with piperazine under basic conditions to form benzylpiperazine.
Pyrimidine Ring Formation: The benzylpiperazine intermediate is then reacted with a suitable pyrimidine precursor under acidic or basic conditions to form the pyrimidine ring.
Acetamide Linkage Formation: The final step involves the reaction of the pyrimidine intermediate with o-tolyloxy acetic acid or its derivative under dehydrating conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions may target the pyrimidine ring or the acetamide linkage, potentially leading to the formation of amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction may produce amine derivatives.
Mecanismo De Acción
The mechanism of action of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenoxy)acetamide would depend on its specific molecular targets. Potential mechanisms may include:
Binding to Receptors: Interaction with specific receptors in the body, leading to modulation of biological pathways.
Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical processes.
Signal Transduction: Modulation of signal transduction pathways, affecting cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-benzylpiperazin-1-yl)pyrimidin-2-yl)-2-(o-tolyloxy)acetamide: Similar structure but with variations in the pyrimidine ring.
N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(m-tolyloxy)acetamide: Similar structure but with variations in the tolyloxy group.
Uniqueness
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds.
Propiedades
IUPAC Name |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-19-7-5-6-10-21(19)31-17-24(30)27-22-15-23(26-18-25-22)29-13-11-28(12-14-29)16-20-8-3-2-4-9-20/h2-10,15,18H,11-14,16-17H2,1H3,(H,25,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCXOVLXASXRDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3-dimethyl-5-((3-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2695929.png)



![2-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride](/img/structure/B2695937.png)
![N-(4-chlorophenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2695938.png)




![1-{[4-(Acetylamino)phenyl]sulfonyl}-4-phenyl-4-piperidinecarboxylic acid](/img/structure/B2695943.png)

![1-(4-Hydroxy-1-azaspiro[4.5]decan-1-yl)prop-2-en-1-one](/img/structure/B2695946.png)
![2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2695950.png)
